1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine
Overview
Description
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3-[(4-fluorophenyl)methoxy]phenyl group. Piperazine derivatives are known for their diverse pharmacological activities, making them significant in medicinal chemistry.
Scientific Research Applications
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, particularly in the development of antidepressants and antipsychotics.
Biological Studies: The compound is used in studies related to neurotransmitter systems, particularly serotonin and dopamine receptors.
Chemical Biology: It serves as a probe in chemical biology to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
Target of Action
The primary target of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is believed to be the serotonin and dopamine receptors in the brain . These receptors play a crucial role in regulating mood, anxiety, and cognition among other functions .
Mode of Action
This compound interacts with its targets by binding to the serotonin and dopamine receptors, thereby inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling and leading to elevated mood and decreased anxiety .
Biochemical Pathways
The action of this compound affects the serotoninergic and dopaminergic pathways . By inhibiting the reuptake of serotonin and dopamine, it increases the availability of these neurotransmitters in the synaptic cleft. This can lead to downstream effects such as mood elevation, decreased anxiety, and potential anti-depressant effects .
Pharmacokinetics
Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include increased synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission . This can result in observable effects such as mood elevation, decreased anxiety, and potential anti-depressant effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain foods or drugs could affect its absorption and metabolism. Additionally, individual factors such as age, sex, genetic factors, and overall health status can also influence its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It has been shown to interact with enzymes such as monoamine oxidase and proteins involved in serotonin and dopamine pathways . These interactions are primarily characterized by the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, in neuronal cells, this compound has been observed to modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . Additionally, it can impact the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an agonist or antagonist at various receptor sites, including serotonin and dopamine receptors . This binding leads to changes in receptor conformation and subsequent activation or inhibition of downstream signaling pathways . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can affect its efficacy and potency . In vitro studies have shown that this compound remains stable under controlled conditions for extended periods . In vivo studies indicate that prolonged exposure to this compound can lead to adaptive changes in cellular function, including receptor desensitization and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive function and reduce anxiety-like behaviors . At higher doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . These metabolic processes can affect the overall pharmacokinetics and pharmacodynamics of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, its distribution within different tissues can influence its therapeutic and toxicological profiles .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that are critical for its activity and function . It can be targeted to particular cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . These localization patterns can affect the compound’s interactions with biomolecules and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylmethanol and 3-hydroxyphenylpiperazine.
Etherification Reaction: 4-Fluorophenylmethanol is reacted with 3-hydroxyphenylpiperazine in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to form the desired ether linkage.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Known for its stimulant properties and use in recreational drugs.
1-(3-Fluorophenyl)piperazine: Similar structure but with different pharmacological properties.
1-(4-Chlorophenyl)piperazine: Used in the synthesis of various pharmaceuticals.
Uniqueness: 1-{3-[(4-Fluorophenyl)methoxy]phenyl}piperazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the 4-fluorophenyl group enhances its interaction with certain neurotransmitter receptors, making it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methoxy]phenyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-15-6-4-14(5-7-15)13-21-17-3-1-2-16(12-17)20-10-8-19-9-11-20/h1-7,12,19H,8-11,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYOXRMNSMTSHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901230598 | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082454-50-9 | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082454-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[3-[(4-fluorophenyl)methoxy]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901230598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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